![molecular formula C23H28N8O B6447623 1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2548984-68-3](/img/structure/B6447623.png)
1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
This compound is a novel series of CCR1 antagonists . The chemokine receptor CCR1, a GPCR superfamily protein, plays an important role in rheumatoid arthritis, organ transplant rejection, Alzheimer’s disease, and also causes inflammation .
Synthesis Analysis
The synthesis of this compound involves the use of atom (A) and bond (B) parameters, along with different sets of atom counts to improve the model .Molecular Structure Analysis
The molecular structure of this compound was analyzed using HQSAR (Hologram Quantitative Structure-Activity Relationship) analysis . The results showed good predictive ability in terms of r2 (0.904) and q2 (0.590) with 0.710 as standard error of prediction and 0.344 as standard error of estimate .Chemical Reactions Analysis
The chemical reactions of this compound were analyzed using HQSAR analysis . The contribution map depicted the atom contribution in inhibitory effect .Scientific Research Applications
Complement Pathway Inhibition
1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one: (referred to as A1) has been identified as a selective, competitive inhibitor of the C1s protease, a critical component of the classical complement pathway (CP) . Here’s why this is significant:
CCR1 Antagonism
Apart from complement inhibition, there’s another intriguing application:
- CCR1 Receptor Modulation : In silico studies have explored derivatives of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone as CCR1 antagonists . CCR1 is a chemokine receptor involved in immune responses and inflammation.
Structure–Activity Relationship (SAR) Studies
Mechanism of Action
properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O/c32-23(30-15-13-28(14-16-30)20-5-2-1-3-6-20)18-27-9-11-29(12-10-27)21-17-22(25-19-24-21)31-8-4-7-26-31/h1-8,17,19H,9-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLVMJWZBSZUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
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